

# Application Notes and Protocols for the Design and Synthesis of (+)-Carnegine Derivatives

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## Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

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## Introduction

**(+)-Carnegine** is a simple tetrahydroisoquinoline (THIQ) alkaloid that, along with its enantiomer and related compounds, has garnered interest for its biological activities. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of pharmacological properties, including antibacterial, antifungal, and neuroactive effects.<sup>[1][2]</sup> The design and synthesis of derivatives of **(+)-Carnegine** are aimed at exploring and optimizing these biological activities through systematic structural modifications.

This document provides detailed methodologies for the enantioselective synthesis of the **(+)-Carnegine** core structure and the subsequent synthesis of a representative N-aryl derivative. The protocols are based on established asymmetric synthesis strategies and structure-activity relationship (SAR) studies of the broader THIQ class of compounds.

## Design Rationale for (+)-Carnegine Derivatives

The primary goals for designing **(+)-Carnegine** derivatives often revolve around enhancing potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

- N-Substitution: The secondary amine of the THIQ nucleus is a common point for modification. Introducing various alkyl and aryl substituents can significantly impact biological

activity. For instance, in many THIQ analogs, N-substitution can modulate antibacterial and antifungal potency.[3] The introduction of lipophilic or functionalized aryl groups can enhance interactions with biological targets.

- Aromatic Ring Substitution: Modification of the substituents on the benzene ring of the THIQ core can influence electronic properties and steric interactions, which are crucial for receptor binding and enzyme inhibition.
- C1-Position Substitution: While **(+)-Carnegine** has a methyl group at the C1 position, variations at this position can lead to significant changes in biological activity.

This application note will focus on the design and synthesis of an N-aryl derivative of **(+)-Carnegine** as a representative example to explore potential enhancements in antibacterial activity.

## Experimental Protocols

### Protocol 1: Enantioselective Synthesis of (R)-(+)-Salsolidine

(R)-(+)-Salsolidine is the immediate precursor to **(+)-Carnegine**. Its enantioselective synthesis is crucial for obtaining the desired stereoisomer of the final product. The following protocol is adapted from asymmetric Pictet-Spengler reactions, which provide a highly efficient route to chiral THIQs.[4][5][6]

#### Materials:

- N-Boc-3,4-dimethoxyphenethylamine
- Acetaldehyde
- Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)
- Toluene (anhydrous)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate/Hexanes solvent system

**Procedure:**

- To an oven-dried flask under an inert atmosphere (e.g., argon), add the chiral phosphoric acid catalyst (2-5 mol%).
- Add anhydrous toluene to dissolve the catalyst.
- Add N-Boc-3,4-dimethoxyphenethylamine (1.0 equivalent) to the reaction mixture.
- Cool the mixture to the optimized temperature (typically between -20 °C and 0 °C).
- Slowly add acetaldehyde (1.2-1.5 equivalents) to the stirred solution.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude N-Boc-(R)-(+)-salsolidine.
- Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to yield pure N-Boc-(R)-(+)-salsolidine.

- To deprotect the Boc group, dissolve the purified product in dichloromethane and add trifluoroacetic acid (5-10 equivalents). Stir at room temperature until deprotection is complete (monitored by TLC).
- Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-(+)-salsolidine.

## Protocol 2: Synthesis of (+)-Carnegine (N-methylation of (R)-(+)-Salsolidine)

This protocol describes the methylation of the secondary amine of (R)-(+)-salsolidine to yield **(+)-Carnegine**.

### Materials:

- (R)-(+)-Salsolidine
- Formaldehyde (37% aqueous solution)
- Formic acid
- Methanol
- Saturated sodium bicarbonate solution
- Dichloromethane (DCM)
- Brine
- Anhydrous sodium sulfate

### Procedure:

- Dissolve (R)-(+)-salsolidine (1.0 equivalent) in methanol.

- Add formaldehyde solution (2.0 equivalents) to the mixture.
- Slowly add formic acid (2.0 equivalents) to the reaction mixture.
- Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
- Cool the reaction to room temperature and carefully neutralize with saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain crude **(+)-Carnegine**.
- If necessary, purify the product by silica gel column chromatography.

## Protocol 3: Synthesis of an N-aryl-(+)-Carnegine Derivative

This protocol outlines a representative synthesis of an N-aryl derivative of **(+)-Carnegine** using a Buchwald-Hartwig amination reaction.

### Materials:

- **(+)-Carnegine**
- Aryl bromide (e.g., 4-bromotoluene)
- Palladium catalyst (e.g., Pd2(dba)3)
- Ligand (e.g., Xantphos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Saturated ammonium chloride solution

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2 mol%), ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
- Add anhydrous toluene to the flask.
- Add **(+)-Carnegine** (1.0 equivalent) and the aryl bromide (1.1 equivalents).
- Heat the reaction mixture to reflux (or as optimized for the specific substrates) and monitor by TLC.
- Upon completion, cool the reaction to room temperature and quench with a saturated ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude N-aryl-**(+)-Carnegine** derivative.
- Purify the product by silica gel column chromatography.

## Data Presentation

The following tables summarize hypothetical but plausible quantitative data for the synthesis and biological evaluation of **(+)-Carnegine** and a representative derivative.

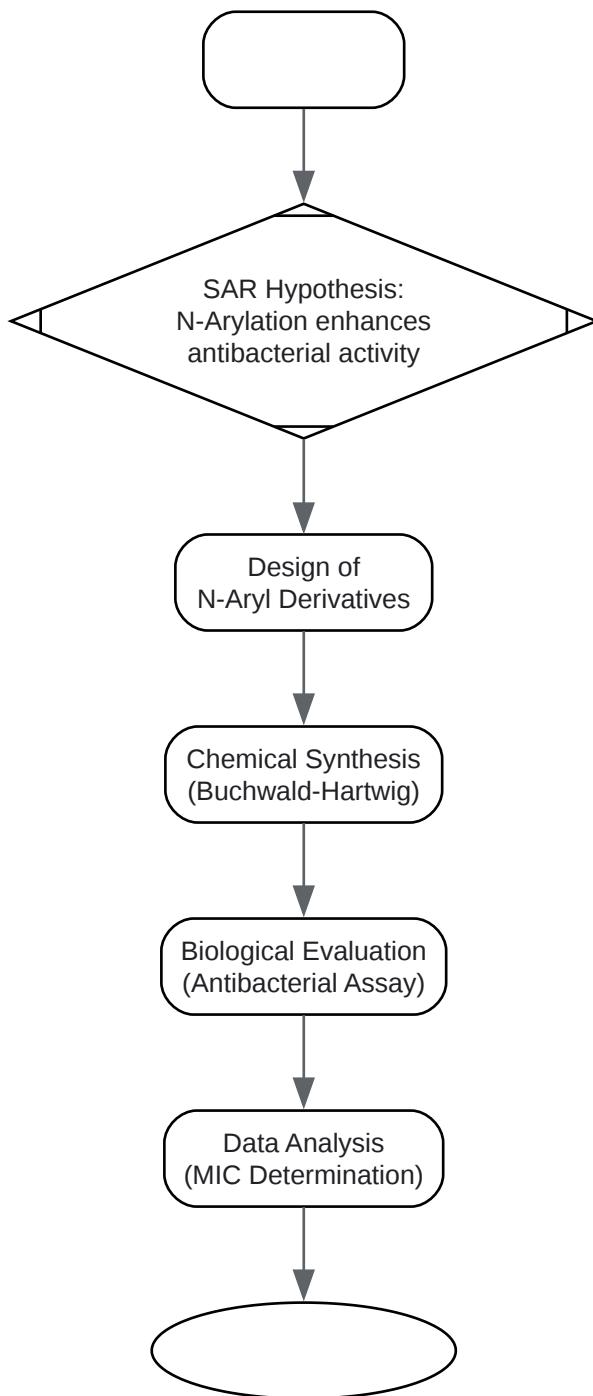
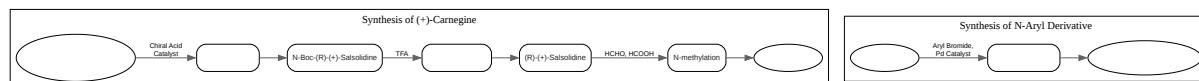
Table 1: Synthesis Yields and Enantiomeric Excess

Compound	Synthetic Step	Yield (%)	Enantiomeric Excess (%)
N-Boc-(R)-(+)-Salsolidine	Asymmetric Pictet-Spengler	85	>98
(R)-(+)-Salsolidine	Boc Deprotection	95	>98
(+)-Carnegine	N-methylation	92	>98
N-(4-methylphenyl)-(+)-Carnegine	Buchwald-Hartwig Amination	78	>98

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound	S. aureus (µg/mL)	E. coli (µg/mL)	P. aeruginosa (µg/mL)
(+)-Carnegine	128	256	>512
N-(4-methylphenyl)-(+)-Carnegine	32	64	128
Ciprofloxacin (Control)	0.5	0.25	1

## Visualizations



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